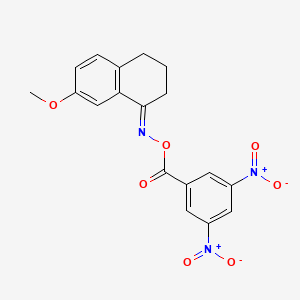![molecular formula C16H13N3O3 B5714592 2-甲基-3-[(4-硝基苄基)氧基]喹喔啉](/img/structure/B5714592.png)
2-甲基-3-[(4-硝基苄基)氧基]喹喔啉
描述
2-methyl-3-[(4-nitrobenzyl)oxy]quinoxaline is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a quinoxaline derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
科学研究应用
合成和化学反应
- 该化合物参与了多种喹啉的合成,这些喹啉在药物化学中很有价值。一项研究证明了铁催化的 2-硝基苄醇和醇的氧化还原缩合反应,产生以二氧化碳和水为唯一副产物的取代喹啉。这种合成方法由于其高效和环境友好性而显示出前景 (Wang et al., 2016).
- 另一项研究重点介绍了 3-甲基-2(1H)喹喔啉酮与烷基、苄基和芳磺酰卤的反应,导致形成各种喹喔啉衍生物。这些化合物在开发新药物和材料方面具有潜在应用 (Badr et al., 1984).
生物学和药理学效应
- 正在研究喹喔啉衍生物,例如 2-甲基-3-[(4-硝基苄基)氧基]喹喔啉,以了解其神经保护特性。已知一种类似物 NBQX 可以预防全球性缺血,即使在缺血性损伤发生数小时后给药 (Sheardown et al., 1990).
- 对在微波辐射下合成的喹喔啉并入席夫碱的研究揭示了潜在的抗结核和抗炎活性。这突出了喹喔啉衍生物在开发新的传染病治疗方法中的作用 (Achutha et al., 2013).
- 一项探索喹喔啉 1,4-二氧化物衍生物对细菌和酵母菌株的抗菌活性的研究表明,它们作为抗菌活性化疗新药的潜力。这些化合物表现出低毒性和高功效,表明它们可用于解决抗生素耐药性 (Vieira et al., 2014).
属性
IUPAC Name |
2-methyl-3-[(4-nitrophenyl)methoxy]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-16(18-15-5-3-2-4-14(15)17-11)22-10-12-6-8-13(9-7-12)19(20)21/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUGSSBLZJJERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1OCC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)
![1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5714553.png)


![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)
![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)

![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![2-{[3-(2-thienyl)acryloyl]amino}benzamide](/img/structure/B5714622.png)